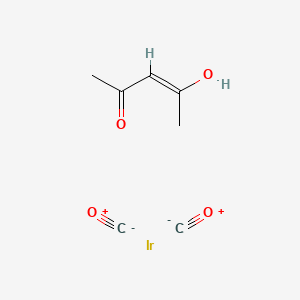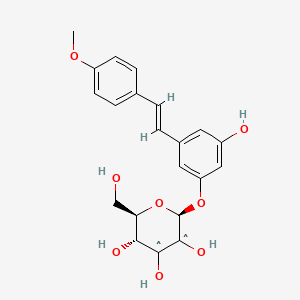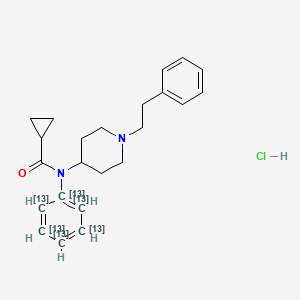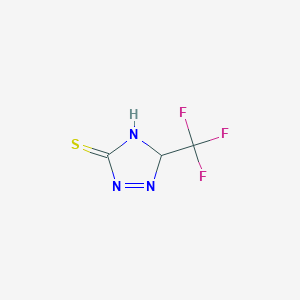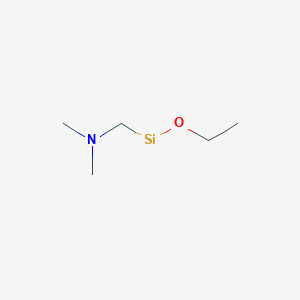
6,7-diphenyl-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-pteridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-diphenyl-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-pteridin-4-one is a complex organic compound known for its unique chemical structure and significant biological activities. It is often referred to in scientific literature for its role as a DNA ligase IV inhibitor, which makes it a valuable tool in genetic research and cancer studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-diphenyl-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-pteridin-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate diketones with thiourea under controlled conditions to form the pteridinone core. The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the compound .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
6,7-diphenyl-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-pteridin-4-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Various nucleophilic or electrophilic substitution reactions can occur, depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Applications De Recherche Scientifique
6,7-diphenyl-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-pteridin-4-one has several important applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is known for its ability to inhibit DNA ligase IV, making it useful in studies involving DNA repair mechanisms.
Medicine: Its role as a DNA ligase IV inhibitor also makes it a potential candidate for cancer therapy, as it can induce apoptosis in cancer cells.
Mécanisme D'action
The primary mechanism of action for 6,7-diphenyl-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-pteridin-4-one involves the inhibition of DNA ligase IV. This enzyme is crucial for the non-homologous end joining (NHEJ) pathway of DNA repair. By inhibiting this enzyme, the compound prevents the repair of double-strand breaks in DNA, leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
SCR7 Pyrazine: Another DNA ligase IV inhibitor with similar biological activities.
6,7-diphenyl-2-sulfanylidene-1H-pteridin-4-one: A structurally similar compound with comparable inhibitory effects on DNA ligase IV.
Uniqueness
What sets 6,7-diphenyl-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-pteridin-4-one apart is its specific structural configuration, which provides unique binding properties and higher efficacy in inhibiting DNA ligase IV compared to other similar compounds .
Propriétés
Formule moléculaire |
C18H18N4OS |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
6,7-diphenyl-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-pteridin-4-one |
InChI |
InChI=1S/C18H18N4OS/c23-17-15-16(21-18(24)22-17)20-14(12-9-5-2-6-10-12)13(19-15)11-7-3-1-4-8-11/h1-10,13-16,19-20H,(H2,21,22,23,24) |
Clé InChI |
QGIGJKKBLFXTIV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C(NC3C(N2)C(=O)NC(=S)N3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Oxa-6-azacyclopentadecan-15-one, 13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy]-2-ethyl-4,10-dihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-, (2R,3R,4R,5R,8R,10R,11R,12R,13S,14R)-(9CI)](/img/structure/B12352306.png)

![3-[4-(Methylammonio)butanoyl]pyridin-1-ium dichloride](/img/structure/B12352324.png)

![Thieno[3,2-d]pyrimidin-4(3H)-one, 7-bromo-2,6-dimethyl-](/img/structure/B12352346.png)
![potassium;[(E)-[(E)-5-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate](/img/structure/B12352349.png)

